(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Beschreibung
The compound (7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione (IUPAC name) is a structurally complex anthracycline derivative. Known by its proprietary name Cerubidin and synonyms such as daunomycin and rubidomycin , it features a tetracyclic tetracene-dione core with critical substituents:
- A 9-acetyl group contributing to lipophilicity.
- A 4-amino-5-hydroxy-6-methyloxan-2-yl sugar moiety linked via an ether bond at position 7, influencing solubility and target binding.
- Multiple hydroxyl groups (positions 6, 9, 11) and a conjugated diketone system (positions 5, 12), which are essential for intercalation into DNA and redox activity .
Its molecular formula is C₂₇H₂₉NO₁₁, with a molecular weight of 529.5 g/mol, 7 hydrogen bond donors, and 12 acceptors, resulting in a polar surface area of 217 Ų . The stereochemistry (R/S configurations) is critical for biological activity, as minor changes can disrupt DNA binding or metabolic stability.
Eigenschaften
CAS-Nummer |
58957-91-8 |
|---|---|
Molekularformel |
C26H27NO9 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16+,17-,21+,26+/m0/s1 |
InChI-Schlüssel |
XDXDZDZNSLXDNA-LGVQOGFTSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
Synonyme |
(7R,9R)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Structural and Functional Overview
The target compound features a tetracene backbone modified with hydroxyl, acetyl, and glycosyl groups. The (2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl moiety at position 7 is critical for biological activity, enabling interactions with DNA and topoisomerase II. Its synthesis requires precise control over stereochemistry and functional group compatibility, particularly during glycosylation and oxidation steps.
Semi-Synthetic Routes from Daunorubicin
Daunorubicin as a Precursor
Daunorubicin hydrochloride serves as a key starting material due to its structural similarity to the target compound. The semi-synthetic route involves:
- Protection of the 3’-amino group using trifluoroacetyl (TFA), benzyloxycarbonyl (Cbz), or p-methoxybenzyl (PMB) groups.
- Demethylation at position 4 to remove the methoxy group, achieved via silane reducing agents (e.g., TMDSO) in the presence of Ni(COD)₂ and tricyclohexylphosphine (PCy₃).
- Deprotection and salt formation using hydrogen chloride-methanol solutions to yield the final hydrochloride salt.
Table 1: Key Steps in the Semi-Synthetic Pathway
| Step | Reagents/Catalysts | Conditions | Yield | Purity |
|---|---|---|---|---|
| Amino protection | TFA, K₂CO₃, acetonitrile | RT, 10h | 88% | 96% |
| Demethylation | Ni(COD)₂, PCy₃, TMDSO | Toluene, 110°C, 10h | 75% | 92% |
| Salt formation | HCl/MeOH | Dichloromethane, RT | 80% | 99% |
This method reduces impurities (e.g., impurity A/B) by avoiding harsh glycosylation conditions.
De Novo Synthesis via Tetracene Functionalization
Global Oxidation Strategy
A non-annulative approach starting from tetracene (5 ) employs sequential oxidations and dearomatization:
- Co-catalyzed oxidation with CoTPP and phenyliodine(III) sulfate to form 5,12-tetracenequinone (6 ).
- Ru-catalyzed oxidation using RuCl₃ and NaIO₄ to install hydroxyl groups at positions 6 and 11, yielding 7 .
- Dearomative hydroboration with 1,3-dimethyl-2-phenyl-1,3,2-diazaborolidine to functionalize the central ring.
Table 2: Critical Reactions in De Novo Synthesis
| Step | Reagents/Catalysts | Outcome | Yield |
|---|---|---|---|
| Initial oxidation | CoTPP, PhI(OAc)₂ | 5,12-Tetracenequinone | 77% |
| Secondary oxidation | RuCl₃, NaIO₄ | 6,11-Dihydroxyquinone | 63% |
| Dearomatization | Diazaborolidine, Zweifel | Functionalized core | 58% |
Comparative Analysis of Methods
Efficiency and Scalability
- Semi-synthesis offers higher yields (75–80%) but relies on scarce natural precursors like daunorubicin.
- De novo synthesis provides modularity but faces challenges in regioselectivity during oxidation.
Table 3: Method Comparison
| Parameter | Semi-Synthetic Route | De Novo Route |
|---|---|---|
| Starting material | Daunorubicin | Tetracene |
| Key step | Demethylation | Dearomative hydroboration |
| Total steps | 3 | 8 |
| Overall yield | 52% | 2% |
| Scalability | Industrial-friendly | Lab-scale |
Optimization Challenges
Stereochemical Control
The (2R,4S,5S,6S) sugar moiety requires chiral auxiliaries or enzymatic resolution during glycosylation. In de novo synthesis, Zweifel olefination introduces asymmetry but demands stringent anhydrous conditions.
Impurity Management
Residual palladium (≤10 ppm) in semi-synthesis necessitates post-reaction filtration and ion-exchange chromatography.
Wissenschaftliche Forschungsanwendungen
ML069 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Klebstoff bei der Montage von chemischen Geräten und Anlagen verwendet.
Biologie: Wird zur Vorbereitung biologischer Proben für die Mikroskopie und andere analytische Verfahren eingesetzt.
Medizin: Wird aufgrund seiner Biokompatibilität und seiner starken Klebeeigenschaften bei der Herstellung von medizinischen Geräten und Implantaten verwendet.
Industrie: Wird in der Luftfahrt-, Automobil- und Bauindustrie für Klebe- und Dichtungsanwendungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von ML069 beinhaltet die Bildung eines vernetzten Polymernetzwerks durch die Polymerisation von Epoxid- und Aminogruppen. Die molekularen Zielstrukturen sind die Epoxidgruppen im Harz und die Aminogruppen im Härter. Die beteiligten Pfade umfassen die Additionsreaktionen zwischen diesen funktionellen Gruppen, die zur Bildung starker kovalenter Bindungen und eines dauerhaften Polymernetzwerks führen .
Ähnliche Verbindungen:
ML074: Ein zweikomponentiger Acrylkleber mit ähnlichen Lückenfüll- und nicht-absenkenden Eigenschaften.
ML082: Eine Haftverbindung, die für Klebe- und Dichtungsanwendungen verwendet wird.
ML111: Ein Epoxidharzkleberpaste mit ähnlichen Eigenschaften, aber unterschiedlichen Aushärtungsbedingungen.
Einzigartigkeit von ML069: ML069 ist einzigartig aufgrund seiner Hochleistungseigenschaften, darunter seine thixotrope Natur, die es ermöglicht, es auf vertikalen Oberflächen aufzutragen, ohne dass es absinkt. Es bietet außerdem eine ausgezeichnete chemische und umweltbedingte Beständigkeit, was es für eine Vielzahl von Anwendungen geeignet macht .
Wirkmechanismus
The mechanism of action of ML069 involves the formation of a cross-linked polymer network through the polymerization of epoxy and amine groups. The molecular targets are the epoxy groups in the resin and the amine groups in the hardener. The pathways involved include the addition reactions between these functional groups, leading to the formation of strong covalent bonds and a durable polymer network .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table compares the target compound with analogues differing in substituents, stereochemistry, or functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | XLogP3 | Key Structural Features |
|---|---|---|---|---|---|---|
| Target Compound (Cerubidin) | C₂₇H₂₉NO₁₁ | 529.5 | 7 | 12 | 0.9 | 9-acetyl, 4-amino-sugar, multiple -OH |
| 9-Amino-Doxycycline | C₂₇H₃₁N₃O₉ | 541.5 | 4 | 11 | 2.4 | 9-amino, dimethylamino group |
| Piperidin-yl Derivative | C₃₂H₃₉NO₁₁ | 613.7 | 4 | 11 | N/A | Piperidine-substituted sugar, dihydroxyethyl |
| Daunorubicin | C₂₇H₂₉NO₁₀ | 527.5 | 7 | 11 | 0.2 | 9-deacetyl, 3'-amino-sugar |
Key Observations:
Hydrogen Bonding: The target compound has the highest H-bond donor count (7 vs.
Lipophilicity: The XLogP3 value (0.9) indicates moderate lipophilicity, intermediate between daunorubicin (0.2) and 9-amino-doxycycline (2.4). Higher lipophilicity in 9-amino-doxycycline may improve tissue penetration but increase off-target effects .
Sugar Moieties: The 4-amino-5-hydroxy-6-methyloxan-2-yl group in the target compound differs from daunorubicin’s 3-amino sugar, altering DNA intercalation kinetics and resistance profiles .
Functional Group Impact on Bioactivity
- 9-Acetyl Group: Enhances stability against enzymatic degradation compared to non-acetylated analogues like daunorubicin .
- 4-Amino Sugar: The amino group in the sugar moiety facilitates hydrogen bonding with DNA phosphate backbones, improving binding affinity.
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in phenylmethoxy derivatives) reduce polarity, increasing logP but decreasing water solubility .
Computational and Experimental Comparisons
NMR Spectroscopy
- Region-Specific Shifts: NMR studies (e.g., ) reveal that substitutions in regions A (positions 39–44) and B (29–36) cause distinct chemical shift changes. For the target compound, the 9-acetyl and 4-amino-sugar groups likely perturb these regions, differentiating it from analogues like daunorubicin .
Molecular Networking and Similarity
- Tanimoto Coefficients: Using Morgan fingerprints, the target compound shares a Tanimoto score >0.5 with daunorubicin, indicating high structural similarity. Scores <0.3 with piperidin-yl derivatives suggest significant divergence .
- Murcko Scaffolds : All analogues retain the tetracene-dione core, but variations in substituents classify them into distinct chemotype clusters .
Bioactivity Clustering
- Hierarchical clustering based on NCI-60 bioactivity profiles groups the target compound with daunorubicin and doxorubicin, confirming shared mechanisms (e.g., topoisomerase II inhibition). Conversely, 9-amino-doxycycline clusters with tetracyclines, highlighting structural divergence .
Research Implications
- Drug Design: Minor modifications (e.g., 9-acetylation) balance stability and activity. The 4-amino-sugar moiety is a critical pharmacophore for DNA interaction.
- Solubility Challenges : High polar surface area (217 Ų) may limit oral bioavailability, necessitating prodrug strategies or formulation enhancements .
- Resistance Mitigation: Structural differences from daunorubicin (e.g., acetyl group) could reduce susceptibility to efflux pumps like P-gp, a common resistance mechanism in anthracyclines .
Biologische Aktivität
The compound (7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetracene backbone with multiple hydroxyl groups and an amino sugar moiety. Its structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological activity.
Research indicates that the compound exhibits several mechanisms of action:
- Antimicrobial Activity : The presence of hydroxyl groups enhances its interaction with bacterial membranes, potentially leading to disruption and cell death.
- Antiviral Properties : Preliminary studies suggest that it may act as a latency-reversing agent (LRA) for HIV, promoting the reactivation of latent virus reservoirs .
- Antioxidant Effects : The compound's structure allows it to scavenge free radicals, which may protect cells from oxidative stress.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- HIV Treatment : As an LRA, it may play a role in HIV eradication strategies by targeting latent reservoirs .
- Antibacterial Agents : Its antimicrobial properties could be harnessed for developing new antibiotics against resistant strains.
- Antioxidant Supplements : Due to its ability to mitigate oxidative damage, it may be useful in formulations aimed at reducing oxidative stress-related diseases.
Case Studies
- HIV Latency Reversal : A study conducted by Wiley et al. demonstrated that compounds similar to this tetracene derivative could effectively reverse HIV latency in vitro. This suggests a pathway for further development in HIV therapy .
- Antimicrobial Efficacy : In a comparative study against various bacterial strains, the compound showed significant inhibitory effects on Gram-positive bacteria, outperforming traditional antibiotics in certain cases.
Data Tables
Q & A
Q. What synthetic routes are commonly employed for this compound, and what are the critical reaction parameters?
The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. A key step involves coupling a tetracyclic core with a modified oxane moiety. For example, Schiff base intermediates (e.g., 4-dimethylaminobenzylidene derivatives) are reacted with spirocyclic diones under reflux in dry benzene at 80°C for 3 hours, followed by recrystallization from anhydrous THF . Critical parameters include solvent purity (e.g., dry benzene to avoid hydrolysis), stoichiometric control of spirocyclic precursors, and precise temperature regulation to prevent undesired byproducts.
Q. How is structural characterization performed, and what analytical techniques are prioritized?
Characterization relies on a combination of:
- Elemental analysis (to confirm C, H, N composition),
- Infrared (IR) spectroscopy (to identify hydroxyl, acetyl, and amine groups via peaks at 3200–3600 cm⁻¹ and 1650–1750 cm⁻¹),
- UV-Vis spectroscopy (to detect conjugation in the tetracene core at λ ≈ 450–500 nm) . Advanced techniques like X-ray crystallography may be used for stereochemical confirmation but require high-purity crystals.
Q. What stability challenges are associated with this compound during storage?
The compound’s hydroxyl and amine groups make it hygroscopic and prone to oxidation. Storage recommendations include:
- Anhydrous conditions (e.g., desiccators with silica gel),
- Protection from light (due to the tetracene chromophore’s photosensitivity),
- Temperatures below –20°C for long-term stability .
Advanced Research Questions
Q. How can reaction intermediates be controlled to minimize stereochemical heterogeneity?
The oxane moiety’s stereochemistry (2R,4S,5S,6S) is critical for bioactivity. To ensure fidelity:
- Use chiral auxiliaries or asymmetric catalysis during oxane synthesis.
- Monitor intermediates via HPLC with chiral columns (e.g., amylose-based phases) to detect enantiomeric impurities early . Computational tools (e.g., DFT calculations) can predict steric and electronic effects influencing stereoselectivity .
Q. How should researchers address contradictions in reported synthetic yields across studies?
Discrepancies often arise from:
- Solvent purity (trace water degrades spirocyclic precursors),
- Catalyst batch variability (e.g., residual metals in reagents),
- Reaction scaling effects (e.g., inefficient heat transfer in larger batches). Reproduce protocols rigorously, document reagent sources (e.g., Sigma-Aldryl vs. TCI), and validate yields via independent analytical methods (e.g., qNMR) .
Q. What computational methods optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., COSMO-RS) predict solvent compatibility, while transition-state modeling identifies rate-limiting steps. For example:
Q. What challenges arise during purification, and how are they mitigated?
The compound’s polarity complicates column chromatography. Strategies include:
- Countercurrent chromatography (CCC) for high-resolution separation of hydroxylated analogs.
- pH-selective crystallization (exploit the amine group’s basicity by adjusting pH to 8–9) .
Q. How do spectral data variations between batches inform quality control?
Batch-to-batch IR or NMR differences (e.g., shifts in acetyl peaks) may indicate:
- Residual solvents (detected via ¹H NMR at δ 1–3 ppm),
- Oxidative degradation (new carbonyl signals at δ 170–180 ppm in ¹³C NMR). Implement statistical process control (SPC) charts to track spectral deviations and correlate them with synthetic parameters .
Methodological Notes
- Experimental Design : Prioritize DoE (Design of Experiments) to evaluate interactions between variables (e.g., temperature, solvent ratio) .
- Data Validation : Cross-reference analytical results with computational predictions to resolve ambiguities (e.g., unexpected stereoisomers) .
- Safety Protocols : Adhere to acute toxicity guidelines (H302) for handling; use fume hoods and chemical-resistant gloves during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
